1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole Demonstrates Moderate Inhibitory Activity Against Pseudomonas aeruginosa AmpC β-Lactamase
The compound exhibits an IC50 of 1.10 × 10³ nM (1.1 µM) against AmpC β-lactamase from Pseudomonas aeruginosa in a spectrophotometric assay [1]. This activity places it in a moderate potency range compared to other AmpC inhibitors. For context, the tricyclic carbapenem LK-157 has an IC50 of 62 nM against AmpC [2], and taniborbactam (VNRX5133) exhibits an IC50 of 32 nM [3]. While less potent than these optimized clinical candidates, the compound provides a useful starting point for further optimization and demonstrates that the 5-nitropyridin-2-yl-benzimidazole scaffold can engage the AmpC active site.
| Evidence Dimension | Inhibitory activity against AmpC β-lactamase |
|---|---|
| Target Compound Data | IC50 = 1.10 × 10³ nM (1.1 µM) |
| Comparator Or Baseline | LK-157: IC50 = 62 nM; Taniborbactam: IC50 = 32 nM |
| Quantified Difference | Target compound is ~18-fold less potent than LK-157 and ~34-fold less potent than taniborbactam |
| Conditions | Spectrophotometric assay, Pseudomonas aeruginosa AmpC (strain ATCC 15692 / PAO1) |
Why This Matters
This data provides a benchmark for selecting this compound as a moderate-activity starting point for AmpC inhibitor development, enabling quantitative comparison with other scaffolds.
- [1] BindingDB. Entry BDBM50348180 (CHEMBL1800869). Affinity Data: IC50 1.10E+3nM for Pseudomonas aeruginosa AmpC. Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50348180&column=IC50 (Accessed 2025). View Source
- [2] Paukner, S. et al. In vitro activity of LK-157, a novel tricyclic carbapenem as broad-spectrum β-lactamase inhibitor. Antimicrobial Agents and Chemotherapy, 2009, 53(2), 779-781. View Source
- [3] Hamrick, J.C. et al. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 2020, 64(3), e01963-19. View Source
